molecular formula C9H11NO3 B010178 2-Amino-2-(4-methoxyphenyl)acetic acid CAS No. 19789-59-4

2-Amino-2-(4-methoxyphenyl)acetic acid

Cat. No.: B010178
CAS No.: 19789-59-4
M. Wt: 181.19 g/mol
InChI Key: GXUAKXUIILGDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of phenylglycine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the esterification and amination route due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

It’s known that this compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole. This suggests that amines and pyrazole could be potential targets.

Mode of Action

It’s known that the compound can undergo various reactions to form novel compounds with significant antimicrobial activities. This suggests that the compound may interact with its targets in a way that modifies their structure or function, leading to the formation of these novel compounds.

Biochemical Pathways

Given its role in the formation of new amides and 1-acylpyrazole, it can be inferred that the compound may affect pathways related to these substances.

Pharmacokinetics

One source suggests that the compound has high gi absorption , which could impact its bioavailability.

Result of Action

It’s known that derivatives of the compound can exhibit substantial antimicrobial properties, suggesting that the compound may have a similar effect.

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAKXUIILGDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-53-6, 19789-59-4
Record name NSC154924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19789-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-methoxyphenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-2-(4-methoxyphenyl)acetic acid
Reactant of Route 4
2-Amino-2-(4-methoxyphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-2-(4-methoxyphenyl)acetic acid
Reactant of Route 6
2-Amino-2-(4-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.